N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. The indole structure is known for its presence in many biologically active compounds, while the benzotriazine ring is often associated with various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the Moieties: The final step involves coupling the indole and benzotriazine moieties through an appropriate linker, such as a butanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Halogenated or nitrated indole and benzotriazine derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: can be compared with other indole and benzotriazine derivatives, such as:
Uniqueness
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H23N5O3/c1-30-20-9-4-8-19-17(20)11-14-26(19)15-12-23-21(28)10-5-13-27-22(29)16-6-2-3-7-18(16)24-25-27/h2-4,6-9,11,14H,5,10,12-13,15H2,1H3,(H,23,28) |
InChI Key |
HUGUFLMADREBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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